![molecular formula C8H6ClN3 B571016 2-Chloroquinoxalin-6-amine CAS No. 112928-27-5](/img/structure/B571016.png)
2-Chloroquinoxalin-6-amine
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Overview
Description
2-Chloroquinoxalin-6-amine is a chemical compound that is widely used in scientific research . It is a solid substance with a molecular weight of 178.62 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis
The molecular formula of 2-Chloroquinoxalin-6-amine is C8H6ClN3 . The InChI key is AKNAVSYGOUQYQF-UHFFFAOYSA-N .Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This process mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones and their reaction mechanisms .Physical And Chemical Properties Analysis
2-Chloroquinoxalin-6-amine is a solid substance with a molecular weight of 178.62 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Biological Applications
Research has highlighted the synthesis of new derivatives of quinoxalines, exploiting 2-Chloroquinoxalin-6-amine as a precursor. For instance, the synthesis of novel derivatives featuring quinoxaline and acridine heterocyclic systems demonstrated promising antibacterial and anticancer activities. These derivatives were synthesized from benzoic acid derivatives condensed with aniline, leading to compounds with significant bioactivity (Podila & Omprakash, 2020). Similarly, the amination of chloro-substituted heteroarenes with adamantane-containing amines, including 2-chloroquinoxaline, showcased the selective substitution of chlorine atoms and the importance of the compound in developing novel amination strategies (Abel et al., 2016).
Antimicrobial and Anticancer Activity
The efficacy of 2-Chloroquinoxalin-6-amine derivatives against microbial strains and cancer cells has been extensively studied. An efficient synthetic protocol for 2-substituted-6-Chloroquinoxalines revealed their good antibacterial activities against various organisms, highlighting the compound's role in developing new antimicrobial agents (Babu et al., 2020). Moreover, the exploration of quinoxaline derivatives based on 2-Chloro-3-methylquinoxaline for optimized antimicrobial activity further underscores the compound's utility in crafting molecules with potential therapeutic applications (Singh et al., 2010).
Safety And Hazards
Future Directions
Quinoxaline derivatives are of relevant interest in medicinal chemistry because of a wide range of pharmacological and biological activities, such as antitumor, anticancer . This suggests that 2-Chloroquinoxalin-6-amine and related compounds could have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
2-chloroquinoxalin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNAVSYGOUQYQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669194 |
Source
|
Record name | 2-Chloroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoxalin-6-amine | |
CAS RN |
112928-27-5 |
Source
|
Record name | 2-Chloroquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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